molecular formula C18H17N3O B3927215 11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B3927215
M. Wt: 291.3 g/mol
InChI Key: IQXQZEYNEDCXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as DHβE, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. DHβE is a competitive antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological and pathological processes. We will also list several future directions for research on this compound.

Mechanism of Action

11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE acts as a competitive antagonist of the α4β2 nAChR, which is involved in a variety of physiological and pathological processes, including addiction, depression, and Alzheimer's disease. By binding to the receptor and preventing the binding of acetylcholine, this compoundβE reduces the activity of the receptor and its downstream signaling pathways. This leads to a reduction in the reinforcing effects of addictive substances, an improvement in mood, and an improvement in cognitive function.
Biochemical and Physiological Effects
This compoundβE has been shown to have a variety of biochemical and physiological effects, including reducing the reinforcing effects of addictive substances, improving mood, and improving cognitive function. Additionally, this compoundβE has been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have potential as an anti-inflammatory and antioxidant agent.

Advantages and Limitations for Lab Experiments

One advantage of using 11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE in lab experiments is that it is a highly specific antagonist of the α4β2 nAChR, which makes it useful for studying the role of this receptor in various physiological and pathological processes. Additionally, this compoundβE is relatively easy to synthesize and has a high degree of purity, which makes it useful for studying the effects of specific doses of the compound. However, one limitation of using this compoundβE in lab experiments is that it may have off-target effects on other nAChR subtypes, which could confound the results of experiments.

Future Directions

There are several future directions for research on 11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE. One area of interest is the potential use of this compoundβE as a therapeutic agent for addiction, depression, and Alzheimer's disease. Additional studies are needed to determine the optimal dosing and administration of this compoundβE for these conditions. Another area of interest is the development of new compounds that are more selective and potent antagonists of the α4β2 nAChR. Finally, additional studies are needed to determine the long-term safety and efficacy of this compoundβE in humans.

Scientific Research Applications

11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been extensively studied for its potential as a therapeutic agent in a variety of conditions, including addiction, depression, and Alzheimer's disease. It has been shown to reduce the reinforcing effects of nicotine, cocaine, and alcohol in animal models, suggesting that it may be useful in treating addiction. This compoundβE has also been shown to have antidepressant effects in animal models, and may be useful in treating depression. Additionally, this compoundβE has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may be useful in treating this condition as well.

properties

IUPAC Name

6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-16-7-3-6-15-17(16)18(12-8-10-19-11-9-12)21-14-5-2-1-4-13(14)20-15/h1-2,4-5,8-11,18,20-21H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXQZEYNEDCXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=NC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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